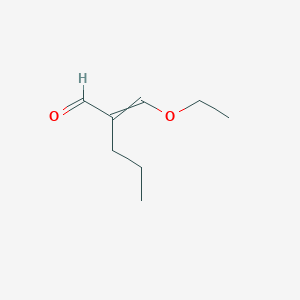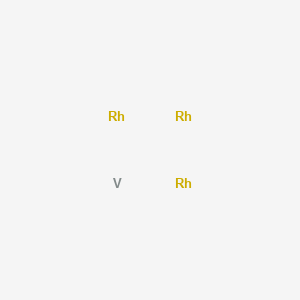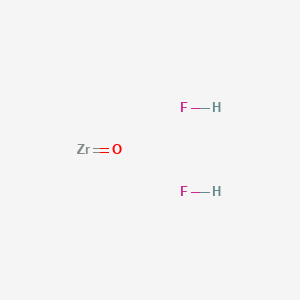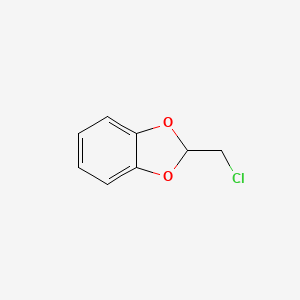
2-(Chloromethyl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1,3-benzodioxole is an organic compound that features a benzodioxole ring with a chloromethyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced to the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase photochemical reaction of toluene with chlorine, followed by further reactions to introduce the benzodioxole moiety . This method is efficient for large-scale production and ensures high yields of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the benzodioxole ring.
Chloromethyl Methyl Ether: Contains a chloromethyl group but differs in the rest of the structure.
2-(3-Chloromethyl)benzoyloxy)benzoic Acid: A derivative with additional functional groups.
Uniqueness
2-(Chloromethyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the chloromethyl group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
22946-11-8 |
|---|---|
Fórmula molecular |
C8H7ClO2 |
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H7ClO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5H2 |
Clave InChI |
TVRVRQOJFTXZNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


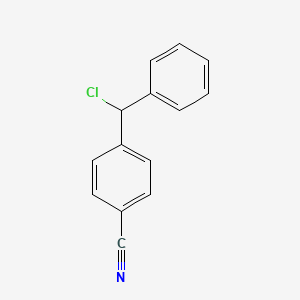
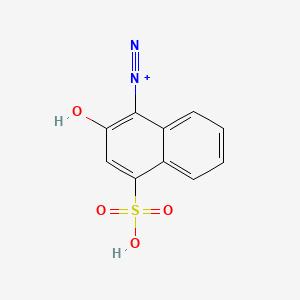
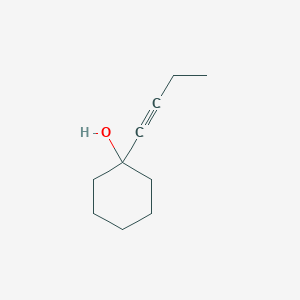
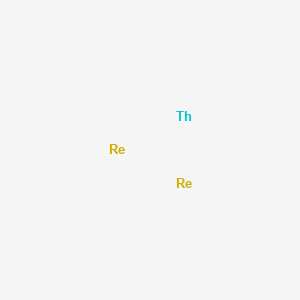
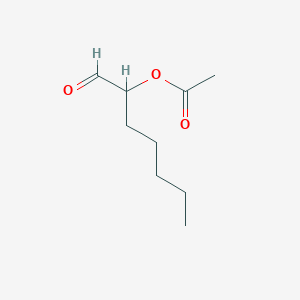

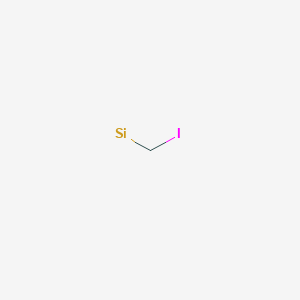

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
